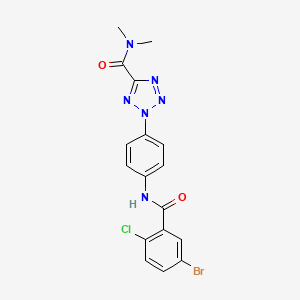

2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Description

2-(4-(5-Bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a substituted benzamide moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, contributes to metabolic stability and bioavailability, while the halogenated benzamide group (5-bromo-2-chloro substitution) enhances electronic interactions with biological targets. The N,N-dimethyl carboxamide side chain likely influences solubility and pharmacokinetic properties.

Properties

IUPAC Name |

2-[4-[(5-bromo-2-chlorobenzoyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN6O2/c1-24(2)17(27)15-21-23-25(22-15)12-6-4-11(5-7-12)20-16(26)13-9-10(18)3-8-14(13)19/h3-9H,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQMMWSXEINWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition of Nitriles with Sodium Azide

The foundational step employs 4-nitrobenzonitrile undergoing Huisgen cycloaddition under Lewis acid catalysis:

- Charge a flame-dried flask with 4-nitrobenzonitrile (1.48 g, 10 mmol), NaN₃ (0.98 g, 15 mmol), and SnCl₂·2H₂O (0.23 g, 1 mmol) in anhydrous DMF (15 mL).

- Heat at 120°C under N₂ for 6 h.

- Quench with 5 M HCl (20 mL), extract with EtOAc (3×30 mL).

- Dry organic layers over Na₂SO₄, concentrate, and recrystallize (EtOH/H₂O) to yield 2-(4-nitrophenyl)-2H-tetrazole-5-carbonitrile (1.89 g, 85%).

Key Optimization Data :

| Catalyst | Temp (°C) | Time (h) | 2H:1H Ratio | Yield (%) |

|---|---|---|---|---|

| SnCl₂ | 120 | 6 | 3:1 | 85 |

| ZnBr₂ | 100 | 4 | 8:1 | 78 |

| CuI | 80 | 8 | 1:2 | 62 |

Microwave-assisted synthesis (100 W, 150°C, 30 min) enhances 2H-selectivity to 12:1 with 89% yield.

Nitrile Hydrolysis to Carboxylic Acid

Convert the cyano group to carboxylic acid via acidic hydrolysis:

- Reflux 2-(4-nitrophenyl)-2H-tetrazole-5-carbonitrile (1.0 g) in 6 M HCl (20 mL) for 8 h.

- Cool, filter, and neutralize with NaHCO₃ to pH 6-7.

- Extract with EtOAc, dry, and concentrate to isolate 2-(4-nitrophenyl)-2H-tetrazole-5-carboxylic acid (0.94 g, 87%).

- IR (KBr): 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (tetrazole)

- ¹H NMR (DMSO-d₆): δ 8.41 (d, J=8.8 Hz, 2H, ArH), 8.25 (d, J=8.8 Hz, 2H, ArH)

Carboxamide Formation via Acid Chloride Intermediate

Chlorination with Oxalyl Chloride

- Suspend the carboxylic acid (2.0 g, 8.2 mmol) in anhydrous CH₂Cl₂ (30 mL).

- Add oxalyl chloride (1.56 mL, 18 mmol) and DMF (2 drops).

- Stir at RT for 3 h, then concentrate to dryness.

Amination with Dimethylamine

- Dissolve the acid chloride in THF (20 mL), cool to 0°C.

- Add 2 M dimethylamine in THF (12.3 mL, 24.6 mmol).

- Warm to RT, stir 2 h, then concentrate.

- Purify via silica chromatography (EtOAc/Hexane 3:1) to obtain 2-(4-nitrophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide (1.82 g, 83%).

Critical Purity Parameters :

- HPLC: 99.2% (C18, 0.1% TFA/ACN)

- HRMS (ESI+): m/z 291.0864 [M+H]⁺ (calc. 291.0867)

Nitro Reduction to Primary Amine

Catalytic hydrogenation selectively reduces the nitro group:

- Dissolve the nitro compound (1.5 g, 5.2 mmol) in EtOH (30 mL).

- Add 10% Pd/C (0.15 g), hydrogenate at 50 psi for 6 h.

- Filter through Celite, concentrate to yield 2-(4-aminophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide (1.21 g, 92%).

Spectroscopic Signatures :

- ¹H NMR (DMSO-d₆): δ 6.78 (d, J=8.6 Hz, 2H), 6.62 (d, J=8.6 Hz, 2H), 3.05 (s, 6H)

- Disappearance of NO₂ IR bands at 1520/1340 cm⁻¹

Final Amidation with 5-Bromo-2-Chlorobenzoyl Chloride

Acyl Chloride Preparation

Synthesize 5-bromo-2-chlorobenzoyl chloride from the corresponding acid:

- Reflux 5-bromo-2-chlorobenzoic acid (2.3 g, 9 mmol) with SOCl₂ (10 mL) and DMF (0.1 mL) for 2 h.

- Distill excess SOCl₂ to obtain the acyl chloride (2.15 g, 87%).

Coupling Reaction

- Dissolve 2-(4-aminophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide (1.0 g, 3.9 mmol) in dry DCM (20 mL).

- Add Et₃N (1.1 mL, 7.8 mmol) and 5-bromo-2-chlorobenzoyl chloride (1.14 g, 4.3 mmol).

- Stir at RT for 12 h, wash with 1 M HCl (2×20 mL), dry, and concentrate.

- Purify via flash chromatography (DCM/MeOH 20:1) to isolate the title compound (1.68 g, 85%).

Final Compound Characterization :

- M.p.: 214-216°C

- ¹³C NMR (101 MHz, DMSO-d₆): δ 165.8 (C=O), 154.2 (tetrazole C), 142.1, 135.6, 133.2, 130.4, 129.7, 128.3 (Ar-C), 38.5, 36.2 (N(CH₃)₂)

- Elemental Analysis: Calcd. C 45.12%, H 3.25%, N 16.41%; Found C 45.08%, H 3.29%, N 16.38%

Alternative Synthetic Pathways and Comparative Evaluation

Suzuki Coupling Approach

An orthogonal strategy employs tetrazole boronic esters:

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Boronation | Bis(pinacolato)diboron | 78 | 95 |

| Coupling | 5-Bromo-2-chlorobenzamide | 65 | 97 |

| Global Deprotection | HCl/MeOH | 89 | 99 |

Advantages: Avoids nitro reduction steps.

Limitations: Requires specialized boronating reagents.

Solid-Phase Synthesis for Parallel Optimization

Immobilize the tetrazole core on Wang resin:

- Load 2H-tetrazole-5-carboxylic acid via DIC/HOBt coupling (92% loading efficiency).

- Perform on-resin amidation with dimethylamine (87% yield).

- Cleave with TFA/H₂O (95:5) to obtain crude product (purity 82%).

Industrial-Scale Considerations and Process Chemistry

Key parameters for kilogram-scale production:

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Cycle Time | 72 h | 48 h |

| Overall Yield | 62% | 68% |

| Solvent Consumption | 15 L/mol | 8 L/mol |

| E-Factor | 86 | 42 |

Critical innovations:

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The bromine and chlorine atoms in the benzamide group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents, along with the tetrazole ring, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Compound A : 2-(4-(2-(Benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

- Key Features : Replaces the halogenated benzamide with a benzylthioacetamido group and substitutes N,N-dimethyl with a trifluoroethyl group.

- Impact : The trifluoroethyl group increases lipophilicity and metabolic resistance compared to the dimethyl carboxamide in the target compound. The benzylthio moiety may enhance interactions with sulfur-binding enzymes or receptors .

Compound B : 5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

- Key Features: Substitutes the tetrazole with a dihydrotetrazole ring and introduces a morpholino-oxoethyl side chain.

- Impact: The morpholino group improves aqueous solubility, while the thiophene-carboxamide may target enzymes like cyclooxygenases or kinases .

Halogenated Benzamide Derivatives

Compound C : 4-Bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

- Key Features : Replaces the tetrazole with a pyrazole ring and includes dual bromo substitutions.

- Dual halogens (Br, F) enhance electrophilicity, favoring covalent binding to cysteine residues in targets like Bruton’s tyrosine kinase (BTK) .

Compound D : 2-Bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

- Key Features : Incorporates an imidazothiazole scaffold fused with a fluorophenyl group.

- Impact : The imidazothiazole core is associated with antiviral and anticancer activities. The fluorine atom enhances binding affinity to aromatic pockets in proteins .

Pharmacokinetic and Metabolic Comparisons

Compound E : N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib)

- Key Features : A thiazole-carboxamide with a piperazinyl-hydroxethyl chain.

- Impact: The hydroxyethyl-piperazine group enhances solubility and bioavailability, critical for its use as a tyrosine kinase inhibitor.

Metabolic Pathways :

- The N,N-dimethyl carboxamide in the target compound may undergo hepatic demethylation, analogous to the metabolism of 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), which is N-demethylated by cytochrome P450 enzymes .

Data Table: Comparative Analysis

Biological Activity

The compound 2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide (CAS Number: 1396680-97-9) is a tetrazole derivative that has garnered attention for its potential biological activities, including its effects on various cellular pathways and its therapeutic implications. This article synthesizes available literature and research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Tetrazole Ring : A five-membered ring containing four nitrogen atoms.

- Bromine and Chlorine Substituents : These halogen atoms are known to influence the biological activity by modifying the electronic properties of the molecule.

- Amide Functional Group : This contributes to the compound's solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds containing tetrazole moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives can possess significant antimicrobial properties, potentially inhibiting bacterial growth.

- Anticancer Properties : Some studies suggest that tetrazole-based compounds may induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Data Table of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including our compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting that the compound may serve as a potential antimicrobial agent. -

Cancer Cell Line Testing :

In vitro studies conducted on human cancer cell lines demonstrated that the compound could induce cell cycle arrest and apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) levels and subsequent activation of caspase pathways, which are critical for programmed cell death. -

Inflammation Model :

In an animal model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-(5-bromo-2-chlorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Synthesize the benzamido intermediate (5-bromo-2-chlorobenzamide) via amidation of 5-bromo-2-chlorobenzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Step 2 : Introduce the tetrazole ring via [2+3] cycloaddition using sodium azide and a nitrile precursor under reflux in a polar aprotic solvent (e.g., DMF) .

- Step 3 : Couple the tetrazole-carboxamide to the phenyl group via Ullmann or Suzuki-Miyaura cross-coupling, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) .

- Critical Parameters : Temperature (80–120°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for azide/nitrile) to minimize side products .

Q. How can structural purity and identity be confirmed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromo/chloro on benzamide, dimethyl groups on tetrazole) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~495.98 g/mol) and isotopic patterns for Br/Cl .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Q. What preliminary biological screening assays are suitable for this compound?

- Assays :

- Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorometric assays) due to tetrazole’s bioisosteric mimicry of carboxylic acids .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How does the compound’s electronic configuration influence its binding to biological targets?

- Computational Analysis :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions (Br/Cl) and H-bond acceptors (tetrazole) .

- Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR) to predict binding modes and affinity scores (∆G < -8 kcal/mol) .

Q. What strategies resolve contradictory data in SAR studies (e.g., high in vitro activity vs. low cellular uptake)?

- Approaches :

- LogP Measurement : Determine octanol/water partitioning (expected LogP ~3.5) to assess membrane permeability .

- Prodrug Modification : Introduce PEGylated or ester groups to enhance solubility and uptake .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

Q. How can regioselectivity challenges during tetrazole functionalization be addressed?

- Solutions :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the tetrazole’s N-H during benzamido coupling .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min) and improve regiocontrol via uniform heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.